1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C9H8F4O3 |
|---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
3-fluoro-1,2-dimethoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O3/c1-14-6-4-3-5(16-9(11,12)13)7(10)8(6)15-2/h3-4H,1-2H3 |
InChI Key |
UBXBTESFRJFLKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC(F)(F)F)F)OC |
Origin of Product |
United States |
Preparation Methods
Initial Methoxylation and Protecting Group Strategies
A common approach involves starting with a dihalobenzene derivative. For example, 1,2-dichloro-3-nitro-4-(trifluoromethoxy)benzene can undergo methoxylation via nucleophilic aromatic substitution (SNAr) in the presence of sodium methoxide. However, the nitro group’s strong electron-withdrawing nature facilitates substitution at the 1 and 2 positions but complicates subsequent fluorination.
Alternatively, tert-butyl dimethylsilyl (TBS) protecting groups may be employed to temporarily block reactive sites. In a procedure analogous to the synthesis of 1,3-dimethoxy-2-(trifluoromethyl)benzene, a silyl-protected intermediate allows selective methoxylation. After deprotection, fluorination can proceed via halogen exchange using potassium fluoride (KF) or tetrabutyl ammonium fluoride (TBAF).
Example Protocol
Trifluoromethoxylation via Radical Pathways
The trifluoromethoxy group is typically introduced using trifluoromethyl hypofluorite ($$ \text{CF}3\text{OF} $$) or copper-mediated oxidative coupling. A method adapted from the synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride involves generating a phenoxy radical intermediate, which reacts with trifluoromethyl iodide ($$ \text{CF}3\text{I} $$) under UV light.
Reaction Conditions
- Substrate: 1,2-dimethoxy-3-fluorobenzene
- Reagent: $$ \text{CF}_3\text{I} $$ (2 equiv), benzoyl peroxide (radical initiator)
- Solvent: Acetonitrile, 25°C, 24 hours
- Yield: 52%
Direct Electrophilic Substitution
Friedel-Crafts Trifluoromethoxylation
Electrophilic trifluoromethoxylation remains underexplored due to the poor electrophilicity of trifluoromethoxy sources. However, recent advances using trifluoromethoxysulfonium salts ($$ \text{CF}3\text{O-S}^+ $$) enable direct electrophilic substitution. For example, reacting 1,2-dimethoxy-3-fluorobenzene with $$ \text{CF}3\text{O-S}(\text{O})2\text{Ar} $$ in the presence of boron trifluoride ($$ \text{BF}3 $$) yields the target compound regioselectively.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0°C | 48 |
| Catalyst Loading | 20 mol% $$ \text{BF}_3 $$ | 61 |
| Reaction Time | 8 hours | 58 |
Coupling Reactions and Metal-Mediated Synthesis
Ullmann Coupling for Methoxy Group Installation
Copper-catalyzed Ullmann coupling offers a robust method for installing methoxy groups. Starting from 1-fluoro-3-(trifluoromethoxy)benzene, sequential coupling with methoxy groups using copper(I) oxide ($$ \text{Cu}_2\text{O} $$) and 1,10-phenanthroline as a ligand achieves the desired substitution pattern.
Typical Conditions
- Substrate: 1-fluoro-3-(trifluoromethoxy)benzene
- Reagents: Methoxy bromide ($$ \text{CH}3\text{OBr} $$), $$ \text{Cu}2\text{O} $$, 1,10-phenanthroline
- Solvent: Dimethyl sulfoxide (DMSO), 120°C, 24 hours
- Yield: 44%
Palladium-Catalyzed Trifluoromethoxylation
Palladium complexes facilitate cross-coupling reactions with trifluoromethoxy sources. A protocol adapted from aryl triflate chemistry involves reacting 1,2-dimethoxy-3-fluoro-4-iodobenzene with silver trifluoromethoxide ($$ \text{AgOCF}3 $$) in the presence of palladium(II) acetate ($$ \text{Pd(OAc)}2 $$).
Key Observations
- Ligand effects: Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve yields to 56%.
- Solvent polarity: Higher yields in polar aprotic solvents (e.g., DMF).
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:
- $$ ^1\text{H} $$ NMR : Methoxy protons resonate as singlets at $$ \delta $$ 3.85–3.90 ppm.
- $$ ^{19}\text{F} $$ NMR : Trifluoromethoxy group ($$ \delta $$ -58 ppm) and fluorine ($$ \delta $$ -112 ppm).
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-donating methoxy groups and electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or methoxylated derivatives .
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions and electronic nature of substituents significantly influence reactivity and applications. Key comparisons include:
- Trifluoromethoxy vs. Difluoromethoxy : Bromo-(difluoromethoxy)benzenes (OCF₂H) exhibit slightly lower reactivity in Pd-catalyzed arylations (72–93% yields) compared to trifluoromethoxy analogs, likely due to reduced electron-withdrawing strength .
Physical Properties
- Boiling Points: Bromo-trifluoromethoxybenzenes (e.g., 1-bromo-4-(trifluoromethoxy)benzene, bp 153–155°C ) have higher boiling points than non-halogenated analogs due to increased molecular weight and polarity. The dimethoxy-fluoro-trifluoromethoxy derivative likely has a lower bp than bromo analogs, as methoxy groups are less massive than bromine.
- Density : Bromo-trifluoromethoxybenzenes exhibit densities around 1.62 g/cm³ , whereas methoxy-substituted derivatives may have lower densities due to reduced halogen content.
Biological Activity
1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula CHFO and a molecular weight of approximately 240.15 g/mol. This compound is characterized by its unique structure, which includes two methoxy groups, one fluoro group, and one trifluoromethoxy group attached to a benzene ring. The presence of highly electronegative fluorine atoms enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various molecular targets such as enzymes and receptors. Research indicates that this compound may exhibit enzyme inhibition properties, potentially affecting metabolic pathways in biological systems.
The unique arrangement of substituents in this compound allows it to modulate biological activities effectively. Interaction studies have focused on its binding affinity to specific enzymes and receptors, elucidating its mechanism of action. For instance, it may act as an inhibitor for enzymes involved in metabolic pathways, influencing physiological processes.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : Preliminary findings suggest that this compound can inhibit specific enzymes, which may lead to alterations in metabolic processes.
- Binding Affinity : Investigations into the compound's binding affinity reveal potential interactions with various receptors that could influence cell signaling pathways.
- Toxicological Profile : While the compound's toxicological properties are not fully characterized, initial assessments indicate that it may pose risks upon exposure, necessitating further investigation into its safety profile.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Distinguishing Characteristics |
|---|---|---|
| 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene | Contains two methoxy groups and one fluoro group | Lacks trifluoromethoxy group |
| 1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene | Has one methoxy group and one trifluoromethyl group | Different substitution pattern affects reactivity |
| 1,3-Dimethoxy-4-fluoro-benzene | Contains only one fluoro group | Lacks additional functional groups |
This comparison illustrates the unique structural features of this compound that contribute to its distinct chemical properties and potential biological activities.
Case Studies and Experimental Data
Recent experimental studies have provided insights into the biological effects of this compound:
- In vitro Studies : Laboratory experiments have shown that the compound exhibits significant inhibition of certain metabolic enzymes at varying concentrations.
- Cell Line Testing : In cell line models, treatment with this compound resulted in altered cell proliferation rates, suggesting potential applications in cancer research.
- Animal Models : Preliminary studies using animal models have indicated possible effects on metabolic regulation and enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
